1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
Description
1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a heterocyclic compound featuring a 1,2,4-thiadiazole ring fused to a piperazine moiety, with a 3-fluorophenylmethyl substituent at the 3-position of the thiadiazole.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4S/c14-11-3-1-2-10(8-11)9-12-16-13(19-17-12)18-6-4-15-5-7-18/h1-3,8,15H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTMIGZRLBBMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves the reaction of 3-fluorobenzyl chloride with 1,2,4-thiadiazole-5-thiol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of 1,3,4-thiadiazole derivatives , which are known for their diverse biological activities. The structure includes a piperazine ring linked to a thiadiazole moiety substituted with a fluorophenyl group. This unique configuration enhances its interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiadiazole derivatives, including 1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine. For instance:
- Cytotoxicity Studies : Research has shown that compounds containing the thiadiazole ring exhibit significant cytotoxic effects against various cancer cell lines. A review indicated that modifications in the thiadiazole structure can lead to enhanced anticancer activity. Specifically, fluorine substitution has been associated with improved efficacy against lung cancer (A549) and skin cancer (SK-MEL-2) cell lines .
| Compound | Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| This compound | A549 | 4.27 | |
| 5-(3-Fluorophenyl)-1,3,4-thiadiazole | SK-MEL-2 | 5.00 |
Anticonvulsant Properties
The anticonvulsant activity of thiadiazole derivatives has been extensively studied. For example:
- Mechanism of Action : The compound has shown protective effects in models of epilepsy through modulation of GABAergic and voltage-gated ion channels. In specific studies, it demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ) at doses as low as 30 mg/kg .
Anti-inflammatory Effects
Thiadiazole derivatives also exhibit anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory pathways:
- Inflammation Models : In vitro studies have indicated that certain thiadiazoles can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Evaluation
In a study conducted by Alam et al., several thiadiazole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results demonstrated that compounds with fluorine substitutions exhibited superior inhibitory effects compared to their non-fluorinated counterparts .
Case Study 2: Anticonvulsant Activity Assessment
Research by Sarafroz et al. focused on synthesizing various thiadiazole derivatives and assessing their anticonvulsant properties using the MES model. The study found that specific substitutions on the thiadiazole ring significantly enhanced anticonvulsant activity without notable toxicity .
Mechanism of Action
The mechanism of action of 1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Analysis
Impact of Substituent Position and Halogen Type
- Fluorine vs.
- Positional Effects : A 3-fluorophenyl group (target compound) vs. 4-fluorophenyl () alters steric and electronic interactions with target proteins. Meta-substitution may favor 5-HT receptor binding, while para-substitution could enhance FAAH inhibition.
Piperazine Modifications
- N-Substituents : Carboxamide groups (JNJ1661010) enable covalent inhibition, while arylalkyl groups (target compound) may favor reversible binding.
- BBB Penetration : Piperazine’s hydrophilicity limits CNS uptake , but fluorinated aryl groups could mitigate this by increasing lipophilicity.
Biological Activity
1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial properties.
The molecular formula of this compound is with a molecular weight of approximately 253.33 g/mol. Its structure includes a piperazine ring and a thiadiazole moiety, which are critical for its biological activities.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic activity of several thiadiazole derivatives against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results showed that compounds with fluorine substitutions exhibited enhanced anticancer activity compared to their non-fluorinated counterparts .
- Mechanism of Action : The mechanism underlying the anticancer activity has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 10.5 | Apoptosis induction |
| Similar Thiadiazole Derivative | MCF7 | 8.0 | Caspase activation |
Anticonvulsant Activity
Thiadiazole derivatives have also been investigated for their anticonvulsant properties. The presence of the thiadiazole ring is crucial for enhancing the efficacy of these compounds in seizure models.
Research Findings
- In Vivo Studies : In animal models using pentylenetetrazol (PTZ) and maximal electroshock (MES), compounds related to this compound demonstrated significant anticonvulsant effects with minimal toxicity .
- Structure-Activity Relationship (SAR) : Studies suggest that modifications on the phenyl and piperazine rings can significantly influence the anticonvulsant activity. For instance, substituting different groups on the aromatic rings has been shown to enhance binding affinity to GABA receptors .
| Compound | Model | Inhibition (%) | Toxicity |
|---|---|---|---|
| This compound | PTZ | 78% | Low |
| Modified Thiadiazole | MES | 85% | Moderate |
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has also garnered attention. These compounds exhibit activity against a range of bacteria and fungi.
Findings from Literature
- Broad-Spectrum Activity : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as antifungal activity .
- Mechanism : The antimicrobial action is believed to be due to the disruption of microbial cell membranes and interference with nucleic acid synthesis.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 16 µg/mL |
| Similar Thiadiazole Derivative | S. aureus | 8 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
